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molecular formula C8H14O3 B3030380 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 894789-84-5

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B3030380
M. Wt: 158.19
InChI Key: FWACHPKPHQQULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372873B2

Procedure details

To a solution of dihydro-2H-pyran-4(3H)-one (X9) (3.13 g, from Aldrich) in toluene was added (carbethoxymethylene)-triphenylphosphorane (12.0 g, Aldrich). The solution was stirred at 110° C. for 3 days. The resulting dark solution was concentrated in vacuo and the residue directly purified by column over silica gel to yield compound X10 (4.54 g) as a clear liquid. 1H-NMR (CDCl3, 500 MHz): 5.66 (s, 1H), 4.16 (q, 2H), 3.98 (s, 4H), 3.00 (t, 2H), 2.38 (m, 2H), 1.77 (m, 4H), 1.27 (t, 3H) ppm.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:10]CC)=[O:9].[C:33]1(C)C=CC=CC=1>>[CH3:33][C:4]1([CH2:13][C:8]([OH:10])=[O:9])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 110° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting dark solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue directly purified by column over silica gel
CUSTOM
Type
CUSTOM
Details
to yield compound X10 (4.54 g) as a clear liquid

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CC1(CCOCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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